molecular formula C11H14N2O2 B8129555 Methyl 6-(pyrrolidin-1-yl)picolinate

Methyl 6-(pyrrolidin-1-yl)picolinate

Cat. No.: B8129555
M. Wt: 206.24 g/mol
InChI Key: BJXMOMIUADNNPU-UHFFFAOYSA-N
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Description

Methyl 6-(pyrrolidin-1-yl)picolinate (CAS 1213440-47-1) is a high-purity chemical compound offered as a valuable heterocyclic building block for research and development. This compound features a picolinate ester core substituted with a pyrrolidine group, yielding a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol . Its specific structure makes it a versatile intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules targeting a range of biological pathways. Researchers utilize this and related compounds as key precursors in the exploration of new active substances, especially within the domains of pharmaceuticals and agrochemicals . As a building block, its primary value lies in its potential to be further functionalized or incorporated into larger molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers can access the lot-specific Certificate of Analysis for detailed purity and quality control data.

Properties

IUPAC Name

methyl 6-pyrrolidin-1-ylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)9-5-4-6-10(12-9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXMOMIUADNNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Activation

The pyridine ring’s electron-deficient nature enables selective substitution at the 6-position when activated by electron-withdrawing groups. Methyl 2,6-dichloropicolinate serves as a pivotal intermediate, where the ester at position 2 directs reactivity to the para-position (6-Cl). This regioselectivity arises from the ester’s −M effect, polarizing the ring and enhancing the 6-chloro group’s susceptibility to nucleophilic displacement.

Halogenation Strategies

Bromination or iodination of methyl picolinate remains challenging due to the ring’s deactivation. Directed ortho-metallation offers a workaround:

  • Lithiation : Treating methyl picolinate with LDA (lithium diisopropylamide) at −78°C generates a lithiated species at position 6, which reacts with electrophiles (e.g., Br₂) to yield methyl 6-bromo-2-picolinate.

  • Quenching : Subsequent esterification or functionalization preserves the bromide for downstream amination.

Nucleophilic Aromatic Substitution (SNAr)

Reaction Mechanism and Optimization

SNAr displaces the 6-chloro group in methyl 2,6-dichloropicolinate with pyrrolidine. Key parameters:

  • Solvent : Polar aprotic solvents (DMF, DMSO) stabilize the transition state.

  • Base : K₂CO₃ or Et₃N sequesters HCl, driving the reaction.

  • Temperature : 80–100°C for 6–12 hours achieves >80% conversion.

Procedure :

  • Combine methyl 2,6-dichloropicolinate (1.0 equiv), pyrrolidine (2.0 equiv), and K₂CO₃ (1.2 equiv) in DMF.

  • Heat at 90°C for 8 hours under N₂.

  • Quench with H₂O, extract with EtOAc, and purify via silica chromatography.

Yield : 83% (isolated).

Competing Side Reactions

  • Over-substitution : Excess pyrrolidine may displace the 2-Cl, forming methyl 2,6-bis(pyrrolidin-1-yl)picolinate. Stoichiometric control (1:1 pyrrolidine:substrate) mitigates this.

  • Ester hydrolysis : Anhydrous conditions and mild bases (K₂CO₃) prevent ester degradation.

Transition Metal-Catalyzed Amination

Buchwald-Hartwig Coupling

Palladium-catalyzed amination substitutes bromine in methyl 6-bromo-2-picolinate with pyrrolidine:

Catalytic System :

  • Pd source : Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand : Xantphos or BINAP enhances oxidative addition.

  • Base : Cs₂CO₃ or NaOt-Bu.

Procedure :

  • Mix methyl 6-bromo-2-picolinate (1.0 equiv), pyrrolidine (1.5 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in toluene.

  • Heat at 110°C for 12 hours under Ar.

  • Filter through Celite® and concentrate.

Yield : 75–89% (GC-MS).

Copper-Mediated Ullmann Coupling

For chloro substrates, CuI/1,10-phenanthroline in DMSO at 120°C facilitates C–N bond formation:

  • Substrate : Methyl 6-chloro-2-picolinate.

  • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.0 equiv), DMSO, 120°C, 24 hours.

  • Yield : 68%.

Comparative Analysis of Methodologies

Method Substrate Catalyst Temp (°C) Time (h) Yield (%)
SNArMethyl 2,6-dichloropicolinateNone90883
Buchwald-HartwigMethyl 6-bromo-2-picolinatePd₂(dba)₃/Xantphos1101289
UllmannMethyl 6-chloro-2-picolinateCuI/Phenanthroline1202468

Key Insights :

  • SNAr excels in simplicity and cost-effectiveness but requires dichloro substrates.

  • Buchwald-Hartwig offers superior yields with bromides but demands expensive Pd catalysts.

  • Ullmann suits chlorides but suffers from longer reaction times.

Large-Scale Synthesis and Industrial Feasibility

Process Intensification

Batch reactions using SNAr achieve kilogram-scale production:

  • Reactor setup : Jacketed glass-lined steel vessels with mechanical stirring.

  • Workup : Continuous liquid-liquid extraction minimizes solvent use.

Green Chemistry Considerations

  • Solvent recovery : DMF is distilled and reused, reducing waste.

  • Catalyst recycling : Pd residues are recovered via adsorption on activated carbon .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(pyrrolidin-1-yl)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the pyrrolidine ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.

Major Products Formed:

  • Oxidized derivatives with additional functional groups.
  • Reduced derivatives with altered oxidation states.
  • Substituted derivatives with different functional groups replacing the pyrrolidine ring.

Scientific Research Applications

Methyl 6-(pyrrolidin-1-yl)picolinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-(pyrrolidin-1-yl)picolinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 6-(pyrrolidin-1-yl)picolinate

Structural Difference : Replaces the methyl ester with an ethyl group.
Impact :

  • Solubility : The ethyl variant likely exhibits lower water solubility compared to the methyl derivative due to increased hydrophobicity.
  • Availability : Ethyl 6-(pyrrolidin-1-yl)picolinate is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or commercial demand .
Property Methyl Ester Ethyl Ester
Molecular Weight ~236.28 g/mol ~250.31 g/mol
Ester Group -COOCH₃ -COOCH₂CH₃
Commercial Availability Active research compound Discontinued

Halogenated Analogs: Methyl 6-Iodopicolinate

Structural Difference : Substitutes pyrrolidine with an iodine atom.
Impact :

  • Reactivity : The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the pyrrolidinyl group in the target compound directs reactivity toward electrophilic substitutions or coordination chemistry.

Macrocyclic Derivatives

Example : Methyl 6-((1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl)picolinate (Compound 1 in )
Structural Difference : Incorporates a macrocyclic diaza-crown ether moiety.
Impact :

  • Chelation Capacity : The macrocycle enables metal ion binding (e.g., actinium-225 in radiopharmaceuticals), a feature absent in the target compound.
  • Molecular Weight : ~550–600 g/mol (estimated), significantly larger than the target compound (~236 g/mol).
  • Applications : Used in targeted alpha therapy (TAT), whereas the simpler pyrrolidinyl-picolinate may act as a synthetic intermediate for such chelators .

Other Pyrrolidinyl-Substituted Pyridines

Examples :

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime

Structural Differences :

  • Functional Groups : Methoxy, fluorinated, or silyl-protected substituents alter electronic properties and steric bulk.
  • Reactivity : Fluorination (as in the oxime derivative) enhances metabolic resistance and binding affinity in drug candidates, while silyl groups improve synthetic handling .
Compound Type Key Functional Groups Potential Applications
Target Compound Pyrrolidinyl, methyl ester Chelator precursor, ligand
Fluorinated Oxime Fluorine, oxime, silyl ether Drug discovery, imaging
Methoxy-Substituted Ketone Methoxy, acetyl Agrochemical intermediates

Key Research Findings

  • Synthetic Utility : Methyl 6-(pyrrolidin-1-yl)picolinate’s pyrrolidine group facilitates regioselective functionalization, as seen in macrocyclic chelator synthesis for actinium-225 .
  • Limitations : The absence of halogen or chelating moieties restricts its direct use in radiopharmaceuticals, necessitating further derivatization.
  • Stability : Ester hydrolysis rates vary with alkyl chain length (methyl > ethyl), though empirical data are needed to confirm this trend .

Biological Activity

Methyl 6-(pyrrolidin-1-yl)picolinate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring attached to a picolinate moiety. This structure is significant for its interaction with biological targets, which can lead to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may modulate enzyme activity through binding interactions, which can influence metabolic pathways and cellular functions.

Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cell signaling pathways.
  • Receptor Modulation : It can act as a ligand for various receptors, potentially affecting neurotransmission and cellular responses.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Research indicates potential efficacy against various microbial strains, suggesting its use in developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies have shown that this compound may exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer therapeutic.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple microbial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of specific metabolic enzymes

Study on Anticancer Properties

A study investigating the anticancer effects of this compound demonstrated significant cytotoxicity in several human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspases .

Key Findings :

  • IC50 Values : The IC50 for HL-60 leukemia cells was reported at approximately 103.26 nM, indicating potent activity.
  • Mechanism of Apoptosis : The study showed that the compound activates the caspase cascade, leading to programmed cell death .

Research Applications

This compound is being explored for various applications in research:

  • Pharmacological Development : Its potential as a therapeutic agent in treating infections and cancer is under investigation.
  • Biochemical Probes : The compound serves as a tool for studying enzyme interactions and metabolic pathways due to its ability to bind selectively to target proteins.

Q & A

Basic Research: What synthetic strategies are effective for preparing Methyl 6-(pyrrolidin-1-yl)picolinate?

Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For example, substituting a halogen (e.g., Cl, Br) at the 6-position of methyl picolinate with pyrrolidine under basic conditions (e.g., K₂CO₃/DMF) is a common route . Alternatively, Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) enables regioselective introduction of the pyrrolidine moiety . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by ¹H/¹³C NMR (e.g., δ ~8.0 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) are critical .

Advanced Research: How can reaction conditions be optimized to minimize byproducts during pyrrolidine functionalization?

Methodological Answer:
Optimization requires systematic screening of catalysts, solvents, and temperatures. For Pd-catalyzed reactions, ligand selection (e.g., BINAP vs. Xantphos) significantly impacts regioselectivity and byproduct formation. Solvent polarity (e.g., DMF vs. toluene) affects reaction rates and side reactions like over-alkylation . Monitoring via thin-layer chromatography (TLC) and quenching aliquots at intervals helps identify optimal reaction times. Advanced techniques like Design of Experiments (DoE) can model interactions between variables (e.g., temperature, catalyst loading) to maximize yield and purity .

Basic Research: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • ¹H NMR : Key peaks include pyridine ring protons (δ 7.5–8.5 ppm) and pyrrolidine methylene/methine protons (δ 1.5–3.5 ppm). The methyl ester group appears as a singlet near δ 3.9 ppm .
  • ¹³C NMR : The carbonyl carbon of the ester group resonates at ~165–170 ppm, while pyridine carbons appear at 120–150 ppm .
  • FT-IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and pyridine C=N (~1600 cm⁻¹) confirm functional groups.
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₁H₁₄N₂O₂: 207.1128) validates molecular composition .

Advanced Research: How can researchers analyze and mitigate impurities in scaled-up syntheses?

Methodological Answer:
Impurities often arise from incomplete substitution (e.g., residual halogenated intermediates) or oxidation of pyrrolidine. Analytical HPLC with UV detection (λ = 254 nm) and LC-MS can identify byproducts. For example, a C18 column with acetonitrile/water gradient (0.1% formic acid) resolves polar impurities. To mitigate oxidation, inert conditions (N₂/Ar atmosphere) and antioxidants (e.g., BHT) are recommended during synthesis and storage . Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways .

Advanced Research: What computational methods are suitable for studying the electronic effects of the pyrrolidine substituent?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electron distribution and reactivity. The pyrrolidine ring’s electron-donating nature increases electron density on the pyridine ring, which can be visualized via electrostatic potential maps. Frontier molecular orbital (FMO) analysis (HOMO/LUMO energies) quantifies nucleophilic/electrophilic sites, guiding further functionalization . Pairing DFT with spectroscopic data (e.g., NMR chemical shifts) validates computational models .

Basic Research: How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:
Conduct stress testing under ICH guidelines:

  • Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks.
  • Hydrolytic Stability : Expose to pH 1–13 buffers (HCl/NaOH) at 25°C and 40°C.
  • Photostability : Use a xenon lamp (ICH Q1B) to simulate UV/visible light exposure.
    Monitor degradation via HPLC and quantify impurities against reference standards (e.g., EP/JP pharmacopeial guidelines) . For long-term storage, recommend airtight containers with desiccants, stored at –20°C in the dark .

Advanced Research: What strategies enable selective modification of the pyrrolidine ring without affecting the pyridine core?

Methodological Answer:
Protect the pyridine moiety temporarily. For example, convert the pyridine nitrogen to an N-oxide (using mCPBA) to deactivate the ring during pyrrolidine modifications . Post-modification, reduce the N-oxide back with PCl₃. Alternatively, use orthogonal protecting groups (e.g., tert-butyldimethylsilyl (TBDMS) for hydroxyl groups on pyrrolidine) to enable stepwise functionalization . Kinetic studies (e.g., reaction profiling via in-situ IR) help identify conditions favoring selective transformations.

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